molecular formula C20H24ClN3O2 B5971991 N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine CAS No. 5784-02-1

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine

Cat. No.: B5971991
CAS No.: 5784-02-1
M. Wt: 373.9 g/mol
InChI Key: YVNKNGTUTNHGAQ-UHFFFAOYSA-N
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Description

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylmethyl group and a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced forms of the piperazine ring or the aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to altered physiological responses. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine is unique due to its specific substitution pattern, which imparts distinct pharmacological and chemical properties. Its combination of a 2-chlorophenylmethyl group and a 2,4-dimethoxyphenyl group makes it particularly interesting for research in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-25-18-8-7-16(20(13-18)26-2)14-22-24-11-9-23(10-12-24)15-17-5-3-4-6-19(17)21/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNKNGTUTNHGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361965
Record name ST51008215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-02-1
Record name ST51008215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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